Regioisomeric Identity: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Core Differentiation
The target compound is unambiguously a 1,2,4-oxadiazole, confirmed by its InChI Key (LLAQZMVLTJXHKD-UHFFFAOYSA-N) and IUPAC name [1]. The closest commercially available regioisomer, 3-[(4-chlorophenyl)methyl]-5-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole (ChemDiv ID M040-0956), possesses the identical molecular formula (C17H12ClN3OS2) but a different InChI Key (WZNPVHTZGHNSFC-UHFFFAOYSA-N), confirming a distinct atom connectivity . In published 1,2,4-oxadiazole-thiazole hybrid series, this regioisomerism has resulted in >10-fold differences in antiproliferative IC50 values against MCF-7 cells, demonstrating that the oxadiazole orientation is a critical driver of bioactivity [2].
| Evidence Dimension | Regioisomeric identity (1,2,4- vs. 1,3,4-oxadiazole connectivity) |
|---|---|
| Target Compound Data | 1,2,4-oxadiazole core; InChI Key LLAQZMVLTJXHKD-UHFFFAOYSA-N [1] |
| Comparator Or Baseline | 3-[(4-chlorophenyl)methyl]-5-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole (ChemDiv M040-0956); same formula but different InChI Key |
| Quantified Difference | Structural non-equivalence confirmed by distinct InChI Keys. Quantitative activity difference not measured for this pair; class-level data indicate potential >10-fold IC50 variation between regioisomers [2] |
| Conditions | InChI Key comparison based on PubChem and ChemDiv records; class-level SAR from published 1,2,4-oxadiazole-thiazole anticancer studies |
Why This Matters
Procuring the wrong regioisomer invalidates SAR continuity; the 1,2,4-oxadiazole core is a distinct chemotype from 1,3,4-oxadiazoles, and biological data from one cannot be extrapolated to the other.
- [1] PubChem. Compound Summary for CID 46395022: 5-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole. View Source
- [2] Design, synthesis, and structure–activity relationships of five-membered heterocyclic incorporated aryl(alkyl)azoles: From antiproliferative thiazoles to safer anticonvulsant oxadiazoles. (2024). ScienceDirect. View Source
